

Introduction: The Strategic Value of Functionalized Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1450996

[Get Quote](#)

In the landscape of pharmaceutical research and drug development, the ability to construct complex molecular architectures with precision and efficiency is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for forging carbon-carbon bonds.^[1] These reagents are generally stable, exhibit low toxicity, and are compatible with a wide array of functional groups, making them highly versatile intermediates in organic synthesis.^[2]

This guide focuses on a specific, highly functionalized member of this class: **(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid**, more systematically named [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid according to IUPAC nomenclature. The strategic placement of a fluorine atom and a diethylcarbamoyl group on the phenylboronic acid scaffold imparts unique electronic and physicochemical properties. These features are highly sought after in medicinal chemistry, where they can be leveraged to enhance metabolic stability, improve bioavailability, and fine-tune interactions with biological targets.^[3]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this reagent. We will delve into its precise nomenclature and properties, provide detailed protocols for its synthesis and application in Suzuki-Miyaura coupling, and explore the mechanistic rationale behind these procedures, grounding our discussion in the authoritative principles of modern organic chemistry.

PART 1: Nomenclature and Physicochemical Profile

A clear understanding of a reagent begins with its unambiguous identification and a summary of its fundamental properties.

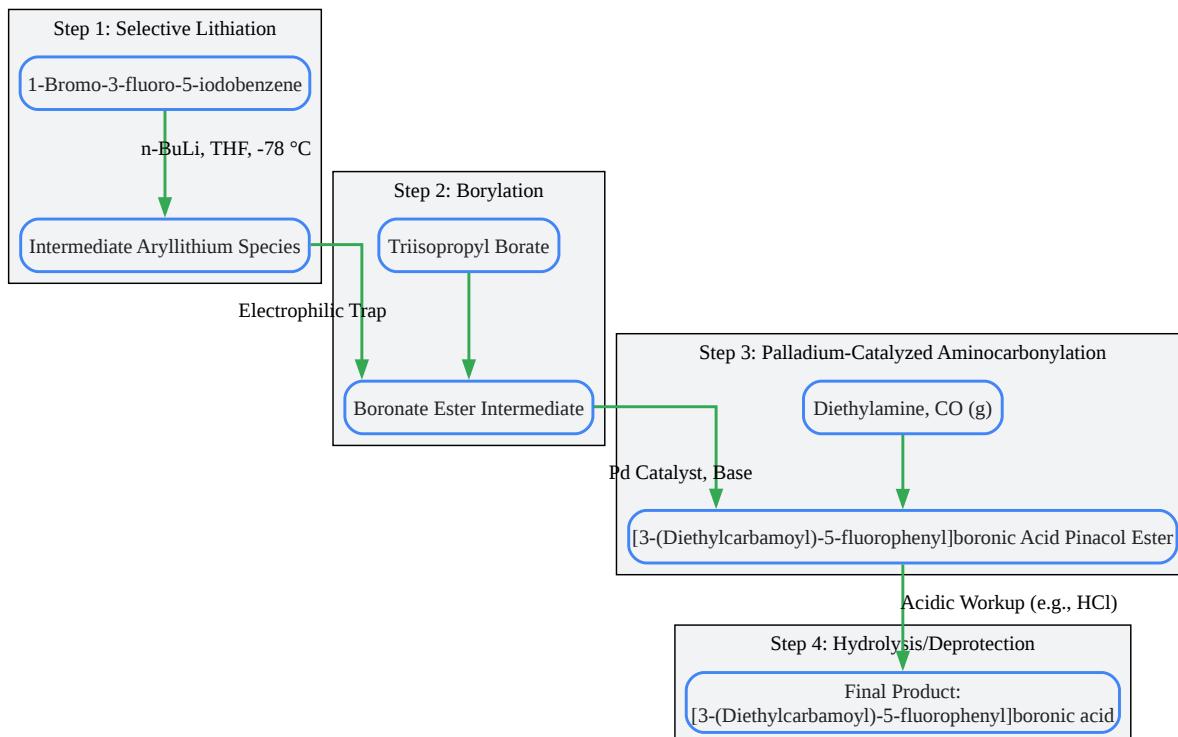
IUPAC Naming and Structural Isomerism

The compound in question is often referred to by several synonyms. While the query name is "**(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid**," the authoritative IUPAC name, based on standard chemical database nomenclature, is [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid.^[4] This designates a phenyl ring where the boronic acid [-B(OH)₂] group defines carbon 1, the diethylcarbamoyl group is at position 3, and the fluorine atom is at position 5.

- CAS Number: 871332-64-8^[4]
- Molecular Formula: C₁₁H₁₅BFNO₃^[4]
- Molecular Weight: 239.05 g/mol ^[4]

Physicochemical Data

The physical and chemical properties of a reagent are critical for designing experiments, ensuring proper handling, and predicting its behavior in reaction systems. The data below has been compiled from authoritative chemical databases.


Property	Value	Source
IUPAC Name	[3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid	PubChem[4]
CAS Number	871332-64-8	PubChem[4]
Molecular Formula	C ₁₁ H ₁₅ BFNO ₃	PubChem[4]
Molecular Weight	239.05 g/mol	PubChem[4]
Appearance	White to off-white crystalline powder	N/A (Typical)
Hydrogen Bond Donor Count	2	PubChem[4]
Hydrogen Bond Acceptor Count	4	PubChem[4]
Rotatable Bond Count	3	PubChem[4]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of functionalized arylboronic acids typically proceeds via a metal-halogen exchange followed by electrophilic trapping with a borate ester. This route offers a reliable and scalable method for producing the title compound.

Synthetic Workflow Diagram

The logical flow for the synthesis is depicted below, starting from a readily available di-halogenated benzene derivative.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic pathway for the target boronic acid.

Detailed Experimental Protocol: Synthesis

This protocol describes a common method adapted from established procedures for synthesizing similar arylboronic acids.[\[5\]](#)

Objective: To synthesize [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid.

Materials:

- 1-Bromo-3-fluoro-5-iodobenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 2.5 M in hexanes)
- Triisopropyl borate
- Diethylamine
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Carbon Monoxide (CO) gas
- Pinacol
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Step 1: Selective Metal-Halogen Exchange:
 - Dissolve 1-bromo-3-fluoro-5-iodobenzene (1.0 eq) in anhydrous THF under an inert argon atmosphere.
 - Cool the solution to -78 °C using a dry ice/acetone bath.

- Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. The greater reactivity of the C-I bond compared to the C-Br bond directs the lithiation to the desired position.
- Stir the reaction mixture at -78 °C for 1 hour.

• Step 2: Borylation:

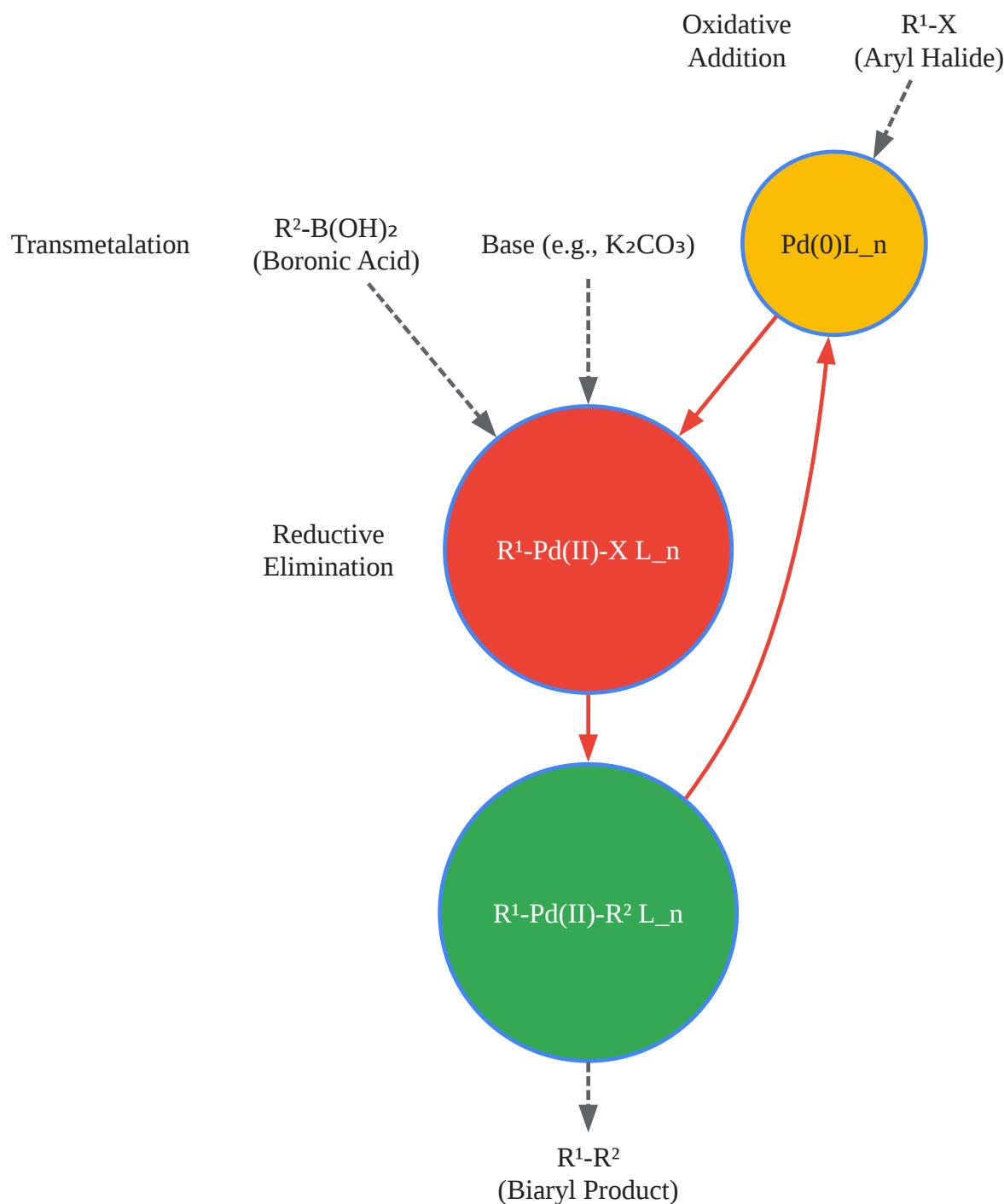
- To the freshly prepared aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. The highly electrophilic boron atom is attacked by the nucleophilic aryllithium.
- After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.

• Step 3: Aminocarbonylation and Protection:

- To the reaction mixture, add diethylamine (2.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and pinacol (1.5 eq).
- Pressurize the reaction vessel with carbon monoxide (e.g., 50 psi) and heat to 80 °C for 12-18 hours. This step couples the diethylamine and CO to the aryl bromide position, forming the carbamoyl group, while the boronic acid is protected as a pinacol ester.
- Cool the reaction to room temperature and vent the CO gas in a fume hood.

• Step 4: Hydrolysis and Purification:

- Quench the reaction by slowly adding 2 M HCl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product, the pinacol ester, can be hydrolyzed by stirring with aqueous acid (e.g., 1 M HCl) in a suitable solvent like acetone or THF until deprotection is complete (monitored by TLC or LC-MS).


- Purify the final [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid product by silica gel chromatography or recrystallization.

PART 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures.[\[3\]](#)[\[6\]](#)

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for reaction optimization and troubleshooting.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Pillars:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R^1-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
- Transmetalation: The organic group (R^2) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
- Reductive Elimination: The two organic fragments (R^1 and R^2) are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid with 4-bromoanisole.

Materials:

- [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid (1.2 eq)
- 4-Bromoanisole (1.0 eq)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, 3 mol%)
- Base (e.g., anhydrous Potassium Carbonate, K_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

- Reaction Setup:
 - To a flame-dried Schlenk flask, add [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid, 4-bromoanisole, potassium carbonate, and the palladium catalyst.
 - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

- Solvent Addition and Reaction:
 - Add the degassed solvent mixture (dioxane/water) via syringe.
 - Heat the reaction mixture to 80-100 °C with vigorous stirring.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
 - Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality in Experimental Design:

- Choice of Base: The base (K_2CO_3) is crucial for activating the boronic acid to form a more reactive boronate complex, which facilitates the transmetalation step.
- Choice of Solvent: A mixture of an organic solvent (dioxane) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and can accelerate the reaction.
- Inert Atmosphere: The $\text{Pd}(0)$ catalyst is sensitive to oxygen, which can cause oxidation and deactivation. Therefore, maintaining an inert atmosphere is critical for catalytic efficiency.

PART 4: Significance in Drug Discovery and Medicinal Chemistry

The incorporation of the [3-(diethylcarbamoyl)-5-fluorophenyl] moiety into a drug candidate is a strategic decision driven by well-understood principles of medicinal chemistry.

- Fluorine Substitution: The fluorine atom is a bioisostere of a hydrogen atom but is significantly more electronegative. Its inclusion can block sites of metabolism (improving metabolic stability), increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[3]
- Diethylcarbamoyl Group: This amide group is a versatile functional handle. It is generally stable to metabolism and can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with protein targets. The diethyl substitution can improve solubility and provides steric bulk that can be optimized for selective binding.
- Boronic Acids as Pharmacophores: Beyond their role as synthetic intermediates, boronic acids themselves can be key pharmacophores, acting as reversible covalent inhibitors of serine proteases or other enzymes.[2][7]

The use of this building block allows for the systematic exploration of chemical space, enabling the synthesis of libraries of complex molecules for screening against various biological targets. [8][9]

Conclusion

[3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid is a high-value synthetic intermediate that exemplifies the convergence of synthetic utility and strategic molecular design. Its carefully positioned functional groups make it an asset for constructing novel molecular entities in the pursuit of new therapeutics. A thorough understanding of its synthesis, reactivity in Suzuki-Miyaura coupling, and the underlying mechanistic principles empowers researchers to leverage its full potential in their scientific endeavors. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful building block into advanced chemical synthesis and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi-res.com [mdpi-res.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Functionalized Boronic Acids in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450996#5-diethylcarbamoyl-2-fluorophenyl-boronic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com